Ammonium oxalate

Description

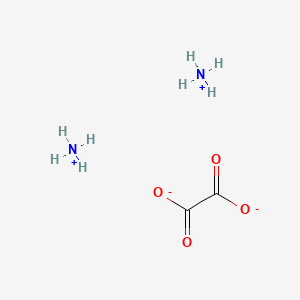

This compound is an ammonium salt consisting of ammonium and oxalate ions in a 2:1 ratio. It is an ammonium salt and an oxalate salt. It contains an oxalate(2-).

A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazanium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIXEXWLHSRNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889443 | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium oxalate is an odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Pellets or Large Crystals, Water soluble, odorless solid; [CAMEO] Colorless crystals; Exists in anhydrous (1113-38-8) and monohydrate (6009-70-7) forms; The monohydrate is the main commercial form. Also available in 4% solutions and saturated solutions; [CHEMINFO], ODOURLESS COLOURLESS CRYSTALLINE POWDER. | |

| Record name | AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

ORTHORHOMBIC CRYSTALS OR GRANULES; ODORLESS; AQ SOLN IS PRACTICALLY NEUTRAL; PH OF 0.1 MOLAR SOLN: 6.4; 1 G SOL IN 20 ML H2O, 2.6 ML BOILING H2O; SLIGHTLY SOL IN ALCOHOL /MONOHYDRATE/, Solubility in water, g/l at 20 °C: 45 (moderate) | |

| Record name | AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.5 at 65.3 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.50 | |

| Record name | AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1), 1113-38-8, 14258-49-2 | |

| Record name | AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxalic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PB8MO5U0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of Ammonium Oxalate Monohydrate: A Technical Guide for Laboratory Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of ammonium (B1175870) oxalate (B1200264) monohydrate ((NH₄)₂C₂O₄·H₂O), a versatile reagent with applications in analytical chemistry, biochemistry, and materials science. The primary synthesis route detailed herein involves the neutralization of oxalic acid with an ammonium source, followed by purification through recrystallization. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this compound with high purity.

Physicochemical Properties

Ammonium oxalate monohydrate is a colorless, odorless crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound Monohydrate

| Property | Value |

| Molecular Formula | C₂H₈N₂O₄·H₂O |

| Molecular Weight | 142.11 g/mol [2] |

| Appearance | White crystalline powder or solid[1][3][4] |

| Density | 1.5 g/cm³ at 20 °C[3] |

| Melting Point | Decomposes at 70 °C[2] |

| Solubility in Water | Soluble |

| pH | 6.4 (0.1 M solution)[2] |

Synthesis and Purification Workflow

The synthesis of this compound monohydrate is a straightforward process involving the reaction of oxalic acid with an ammonium source, followed by crystallization and purification. The logical flow of this process is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of this compound monohydrate.

Experimental Protocol

This protocol details the synthesis of this compound monohydrate from oxalic acid and ammonium carbonate. An alternative using aqueous ammonia (B1221849) is also described.

Materials and Reagents

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Ammonium carbonate ((NH₄)₂CO₃) or 10% Ammonium hydroxide (B78521) solution (NH₄OH)

-

Deionized water

-

Litmus (B1172312) paper or pH meter

-

Beakers

-

Heating plate with magnetic stirring

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Synthesis Procedure

-

Dissolution of Oxalic Acid : In a fume hood, dissolve 100 g of oxalic acid in 800 mL of deionized water in a large beaker. Gently warm the solution while stirring to facilitate dissolution.[5]

-

Neutralization :

-

Using Ammonium Carbonate : Slowly add approximately 83 g of ammonium carbonate to the warm oxalic acid solution in small portions.[5] Effervescence (release of CO₂) will occur. Continue adding until the solution is neutral, which can be checked with litmus paper or a pH meter.

-

Using Aqueous Ammonia : Alternatively, add 270 mL of 10% ammonium hydroxide solution to the oxalic acid solution until it is neutralized.

-

-

Heating and Filtration : Heat the neutralized solution to boiling. If any impurities are visible, filter the hot solution through a pre-heated funnel with filter paper to remove them.

Purification by Recrystallization

-

Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. For better crystal formation, the cooling process can be extended by placing the beaker in an ice bath after it has reached room temperature. Needle-shaped crystals of this compound monohydrate will form.

-

Isolation of Crystals : Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing : Wash the crystals on the filter paper with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities.

-

Drying : Dry the purified crystals. This can be done by air-drying on a watch glass or in a drying oven at a low temperature (below 70 °C to prevent decomposition).

Safety Precautions

-

This compound is harmful if ingested.[3]

-

Always work in a well-ventilated area or a fume hood, especially during the neutralization step when ammonia gas may be released.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Avoid inhalation of dust.[1]

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[1]

Quantitative Data

The yield and purity of the synthesized this compound monohydrate can be determined using standard analytical methods.

Table 2: Synthesis Parameters and Expected Results

| Parameter | Value/Range |

| Theoretical Yield | Dependent on starting material quantities |

| Typical Experimental Yield | 80-90% |

| Purity (ACS Grade) | ≥ 99% |

| Insoluble Matter | ≤ 0.005% |

| Chloride (Cl) | ≤ 0.002% |

| Sulfate (SO₄) | ≤ 0.002% |

| Heavy Metals (as Pb) | ≤ 5 ppm |

| Iron (Fe) | ≤ 2 ppm |

Data for ACS Grade purity is indicative of a high-quality product achievable with this method.

An assay to determine the purity of the synthesized this compound monohydrate can be performed by redox titration with potassium permanganate.[6]

This technical guide provides a robust and reliable method for the synthesis of high-purity this compound monohydrate suitable for a variety of laboratory applications. By following the detailed protocol and safety precautions, researchers can confidently prepare this important reagent.

References

Spectroscopic Analysis of Ammonium Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ammonium (B1175870) oxalate (B1200264) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for the characterization of this compound. This document details the theoretical underpinnings of the vibrational modes of ammonium oxalate, presents detailed experimental protocols for sample analysis, and summarizes key spectral data for easy reference.

Theoretical Background

This compound monohydrate ((NH₄)₂C₂O₄·H₂O) is an ionic compound consisting of ammonium cations (NH₄⁺) and oxalate anions (C₂O₄²⁻), with a molecule of water of hydration. The vibrational spectrum of this compound is a composite of the vibrational modes of these three components.

The oxalate anion in the solid state is known to adopt a non-planar conformation, which influences its spectroscopic signature.[1] Its vibrational modes primarily involve C-C and C-O stretching, as well as O-C=O bending and rocking motions. The symmetry of the oxalate ion plays a crucial role in determining which vibrations are active in the infrared and Raman spectra.[2]

The ammonium cation , with its tetrahedral symmetry, exhibits characteristic N-H stretching and H-N-H bending vibrations. These bands are often broad due to hydrogen bonding interactions within the crystal lattice.

The water of hydration contributes O-H stretching and H-O-H bending modes to the overall spectrum.

Due to the principles of mutual exclusion for molecules with a center of symmetry, some vibrational modes may be exclusively observed in either the FTIR or the Raman spectrum, providing complementary information for a complete structural elucidation.[3]

Experimental Protocols

The following sections outline detailed methodologies for the preparation and analysis of solid this compound samples using FTIR and Raman spectroscopy.

FTIR Spectroscopy: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for obtaining the transmission FTIR spectrum of a solid powdered sample.[4]

Materials and Equipment:

-

This compound, analytical grade

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

Detailed Protocol:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least two hours to remove any adsorbed moisture, which can interfere with the spectrum.[5] Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[6]

-

Grinding and Mixing: Transfer the sample and KBr to an agate mortar.[5] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[7] The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Assemble the pellet die. Carefully transfer the powder mixture into the die.[5]

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[5] It is recommended to apply a vacuum during pressing to remove trapped air, which can cause the pellet to be opaque.[1]

-

Pellet Inspection: Carefully remove the resulting pellet from the die. A high-quality pellet should be thin and transparent or translucent.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.[4]

Raman Spectroscopy of Crystalline Powder

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a sample. For a crystalline powder like this compound, the sample preparation is generally straightforward.

Materials and Equipment:

-

This compound, analytical grade

-

Microscope slide or sample holder

-

Raman spectrometer with laser excitation source

Detailed Protocol:

-

Sample Preparation: Place a small amount of the this compound powder onto a clean microscope slide or into a suitable sample holder.[8]

-

Instrument Setup: Place the sample on the microscope stage of the Raman spectrometer.

-

Focusing: Bring the sample into focus using the microscope objective. For powdered samples, a flat surface is preferable for imaging, which can be achieved by gently pressing the powder with a clean slide.[9]

-

Parameter Selection: Choose an appropriate laser excitation wavelength and power. It is crucial to start with a low laser power to avoid thermal degradation of the sample.[8] Select the desired spectral range and acquisition time.

-

Spectral Acquisition: Acquire the Raman spectrum. It may be necessary to acquire multiple spectra from different spots on the sample and average them to ensure a representative spectrum of the bulk material.

Data Presentation

The following tables summarize the key vibrational bands observed in the FTIR and Raman spectra of this compound, along with their assignments to specific molecular motions.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretching (water of hydration) |

| ~3200 | Broad, Strong | N-H stretching (ν₃, NH₄⁺) |

| ~3040 | Broad, Medium | N-H stretching (ν₁, NH₄⁺) |

| ~1690 | Strong | C=O asymmetric stretching (ν₇, C₂O₄²⁻) |

| ~1640 | Medium | H-O-H bending (water of hydration) |

| ~1460 | Strong | H-N-H bending (ν₄, NH₄⁺)[2] |

| ~1315 | Strong | C-O symmetric stretching (ν₁, C₂O₄²⁻) + C-C stretching |

| ~785 | Medium | O-C=O bending (δ, C₂O₄²⁻) |

| ~520 | Weak | Rocking/wagging modes |

Table 2: Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H stretching (ν₃, NH₄⁺) |

| ~3040 | Strong | N-H stretching (ν₁, NH₄⁺) |

| ~1725 | Weak | C=O asymmetric stretching (ν₇, C₂O₄²⁻) |

| ~1490 | Strong | C=O symmetric stretching (ν₁, C₂O₄²⁻) |

| ~1460 | Strong | H-N-H bending (ν₄, NH₄⁺) |

| ~890 | Very Strong | C-C stretching (ν₂, C₂O₄²⁻) |

| ~506 | Medium | O-C=O bending (δ, C₂O₄²⁻) |

| ~200-300 | Medium | Lattice modes |

Note: Peak positions and intensities can vary slightly depending on the specific experimental conditions and the physical form of the sample.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental relationships in the spectroscopic analysis of this compound.

References

- 1. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 2. Research Portal [openresearch.surrey.ac.uk]

- 3. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]

- 4. jascoinc.com [jascoinc.com]

- 5. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

The Thermal Decomposition Mechanism of Ammonium Oxalate: A Technical Guide for Researchers

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ammonium (B1175870) oxalate (B1200264), a topic of significant interest in materials science, drug development, and chemical synthesis. Ammonium oxalate, particularly in its monohydrate form, undergoes a multi-stage decomposition process upon heating, yielding a variety of gaseous products and, under certain conditions, a solid intermediate. This document details the decomposition pathways, presents quantitative data from thermal analysis techniques, and provides detailed experimental protocols for the characterization of this process. The information is intended to serve as a valuable resource for researchers investigating the thermal properties of this compound and related compounds.

Introduction

This compound ((NH₄)₂C₂O₄) is an organic salt that finds applications in various fields, including as a precipitating agent in analytical chemistry, in the formulation of metal polishes, and as a precursor in the synthesis of other chemical compounds. Its thermal behavior is of critical importance for understanding its stability, for the safe handling and storage of the material, and for its use in processes that involve elevated temperatures. The thermal decomposition of this compound monohydrate ((NH₄)₂C₂O₄·H₂O), the common commercial form, is a complex process involving dehydration followed by the decomposition of the anhydrous salt.

This guide will explore the stepwise decomposition of this compound, the identification of its decomposition products, and the kinetics of the process.

The Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate proceeds through a series of distinct steps. The primary pathway involves an initial dehydration step to form anhydrous this compound, which then decomposes into gaseous products. An alternative pathway, which can occur under specific conditions, involves the formation of a solid intermediate, oxamide (B166460).

Primary Decomposition Pathway

The most commonly reported thermal decomposition pathway for this compound monohydrate can be summarized as follows:

-

Step 1: Dehydration The initial step is the loss of the water of hydration to form anhydrous this compound. This is an endothermic process that typically occurs at temperatures between 100 °C and 130 °C.

(NH₄)₂C₂O₄·H₂O(s) → (NH₄)₂C₂O₄(s) + H₂O(g)

-

Step 2: Decomposition of Anhydrous this compound The anhydrous this compound is unstable at higher temperatures and decomposes into a mixture of gaseous products, including ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). This decomposition is a more complex process and is reported to begin around 215 °C and be complete by 265 °C[1].

(NH₄)₂C₂O₄(s) → 2NH₃(g) + CO(g) + CO₂(g)

Alternative Pathway: Formation of Oxamide

Under certain heating conditions, the decomposition of anhydrous this compound can proceed via a different route to form a solid intermediate, oxamide ((CONH₂)₂), along with water[2].

(NH₄)₂C₂O₄(s) → (CONH₂)₂(s) + 2H₂O(g)

This reaction is then followed by the decomposition of oxamide at higher temperatures (above 350 °C) to produce cyanogen (B1215507) ((CN)₂) and water[3].

(CONH₂)₂(s) → (CN)₂(g) + 2H₂O(g)

Further heating can lead to the decomposition of cyanogen into carbon monoxide, carbon dioxide, and cyanide[2].

Quantitative Data

The following tables summarize the quantitative data obtained from the thermal analysis of this compound. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate, sample mass, and atmospheric conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Monohydrate

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Gaseous Products |

| Dehydration | 100 - 130 | ~115 | 12.68 | ~12-13 | H₂O |

| Decomposition | 215 - 265 | ~220 | 87.32 (total) | ~87-88 | NH₃, CO, CO₂ |

Note: The observed mass loss values are approximate and can vary based on experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Monohydrate

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Characteristics |

| Dehydration | 100 - 130 | ~120 | Endothermic | Loss of water of hydration |

| Decomposition | 215 - 265 | ~230 | Endothermic | Decomposition of anhydrous salt |

Note: Enthalpy values are not widely reported and can vary significantly with experimental conditions.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate data on the thermal decomposition of this compound. The following sections provide methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition stages of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound monohydrate into a clean, tared TGA pan (alumina or platinum). Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for general analysis. Slower or faster rates can be used to study kinetic effects.

-

Temperature Program: Heat the sample from ambient temperature to 400 °C.

-

-

Data Analysis:

-

Plot the percentage mass loss as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the peak temperatures of the decomposition events.

-

Determine the onset temperature and the percentage mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound and determine the enthalpy changes.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound monohydrate into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Program: Heat the sample from ambient temperature to 300 °C.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature to obtain the DSC thermogram.

-

Identify endothermic and exothermic peaks corresponding to thermal events.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.

-

Evolved Gas Analysis (EGA) using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a GC-MS system via a heated transfer line.

Methodology:

-

TGA-GC-MS Setup:

-

Perform a TGA experiment as described in section 4.1.

-

The effluent gas from the TGA is directed through a heated transfer line (typically maintained at 200-250 °C to prevent condensation) to the GC-MS injector.

-

-

GC-MS Parameters:

-

GC Column: A column suitable for the separation of small, volatile molecules (e.g., a PLOT column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: An appropriate temperature program to separate the evolved gases. For example, hold at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 10-100.

-

-

Data Analysis:

-

Identify the evolved gases by comparing their retention times and mass spectra with those of known standards or library data (e.g., NIST library).

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA data.

-

X-ray Diffraction (XRD) of Residue

Objective: To identify the crystalline phases of any solid intermediates or residues formed during the thermal decomposition.

Instrumentation: A powder X-ray diffractometer with a high-temperature stage or a standard diffractometer for analyzing cooled residues.

Methodology:

-

Sample Preparation:

-

Heat a sample of this compound in a furnace to a specific temperature corresponding to a particular stage of decomposition (e.g., after the first mass loss).

-

Alternatively, use a high-temperature XRD stage to analyze the sample in situ as it is heated.

-

Grind the cooled residue into a fine powder.

-

-

XRD Analysis:

-

Mount the powder sample on a sample holder.

-

Collect the XRD pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

-

Data Analysis:

-

Identify the crystalline phases present in the residue by comparing the experimental XRD pattern with standard diffraction patterns from a database (e.g., the ICDD PDF database).

-

Visualizations

The following diagrams illustrate the thermal decomposition pathways and a typical experimental workflow for TGA-MS analysis.

Conclusion

The thermal decomposition of this compound is a multi-step process that is highly dependent on experimental conditions. The primary pathway involves dehydration followed by decomposition into ammonia, carbon monoxide, and carbon dioxide. An alternative pathway leading to the formation of oxamide as a solid intermediate can also occur. A thorough understanding of this decomposition mechanism, supported by quantitative data from thermal analysis and detailed experimental protocols, is crucial for the safe and effective use of this compound in various scientific and industrial applications. This guide provides a foundational framework for researchers working with this compound, enabling them to conduct reliable and reproducible thermal analyses.

References

A Comprehensive Technical Guide to the Solubility of Ammonium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ammonium (B1175870) oxalate (B1200264) in various solvents. The information presented herein is intended to support research, development, and quality control activities where precise knowledge of ammonium oxalate's solubility is critical. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and temperature. The following tables summarize the available quantitative data to facilitate easy comparison.

Solubility in Water

This compound exhibits moderate to high solubility in water, which increases significantly with temperature.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 2.36[1] |

| 10 | 3.21[1] |

| 20 | 4.45[1] |

| 25 | 5.21[1] |

| 30 | 6.08[1] |

| 40 | 8.18[1] |

| 50 | 10.8[1] |

| 60 | 14.0[1] |

| 80 | 22.4[1] |

| 100 | 34.6[1] |

Note: Some sources indicate slightly different values. For instance, one source reports the solubility at 0°C as 2.5 parts per hundred and another as 2.275 g/100g .[2][3] At 25°C, a value of 4.976 g/100g has also been reported.[2]

Solubility in Organic Solvents

Quantitative data for the solubility of this compound in many organic solvents is sparse in readily available literature. The following table provides a summary of the available information.

| Solvent | Temperature (°C) | Solubility | Notes |

| Ethanol | Ambient | Slightly soluble[1][4] | Qualitative data indicates low solubility. |

| Methanol | Ambient | Not very soluble[3] | Even at somewhat higher temperatures, solubility remains low.[3] |

| Ether | Ambient | Insoluble[5] | Generally considered insoluble in ether. |

| Glycerol | - | No data available | - |

| Dimethyl Sulfoxide (DMSO) | - | No data available | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific applications. The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[6]

Principle: A supersaturated solution of this compound is prepared in the solvent of interest and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the clear supernatant is then determined.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities

-

Glass flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or titration setup)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a glass flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.

-

Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed (or pre-cooled to the bath temperature) pipette. To avoid precipitation or dissolution, immediately filter the sample using a syringe filter that is also at the experimental temperature.

-

Accurately dilute the filtered sample with the solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Titrimetric Method for Aqueous Solubility

This method is specific for determining the concentration of oxalate ions and is therefore well-suited for measuring the aqueous solubility of this compound.

Principle: A saturated solution of this compound is prepared, and the concentration of the oxalate ion is determined by redox titration with a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium.

Apparatus:

-

Constant temperature water bath

-

Glass flasks with stoppers

-

Analytical balance

-

Burette, pipettes, and volumetric flasks

-

Beakers and Erlenmeyer flasks

-

Hot plate

-

Thermometer

Reagents:

-

This compound

-

Deionized water

-

Standardized ~0.1 N potassium permanganate solution

-

Sulfuric acid (H₂SO₄), concentrated

Procedure:

-

Prepare a saturated solution of this compound in water at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1-4).

-

Carefully withdraw an accurately measured volume of the clear supernatant.

-

Transfer the sample to an Erlenmeyer flask and dilute with deionized water.

-

Carefully add a sufficient amount of concentrated sulfuric acid to make the solution strongly acidic.

-

Heat the solution to 60-70°C.

-

Titrate the hot solution with the standardized potassium permanganate solution. The endpoint is the first persistent pink color.

-

Record the volume of KMnO₄ solution used.

-

Calculate the concentration of oxalate ions, and subsequently the solubility of this compound, based on the stoichiometry of the redox reaction: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

-

One milliliter of 0.1 N potassium permanganate corresponds to 0.007106 g of this compound monohydrate.[7]

Gravimetric Method

This method is a classical and straightforward approach for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Constant temperature water bath

-

Glass flasks with stoppers

-

Analytical balance

-

Evaporating dish

-

Oven

-

Pipettes

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1-4).

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in the evaporating dish using a gentle heat source (e.g., a steam bath or a low-temperature oven) to avoid spattering.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator and weigh it accurately.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility as the mass of the solute per volume of the solvent.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. quora.com [quora.com]

- 3. US4018875A - this compound process - Google Patents [patents.google.com]

- 4. This compound | C2H8N2O4 | CID 14213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pubs.acs.org [pubs.acs.org]

chemical and physical properties of ammonium oxalate

An In-depth Technical Guide on the Core Chemical and Physical Properties of Ammonium (B1175870) Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Ammonium oxalate, a dicarboxylic acid salt with the chemical formula (NH₄)₂C₂O₄, is a versatile compound utilized across various scientific disciplines.[1] This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for their determination, and visual representations of key processes involving this compound. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical Properties

This compound is an ammonium salt comprised of a 2:1 ratio of ammonium (NH₄⁺) and oxalate (C₂O₄²⁻) ions.[1] It is recognized for its role as a reducing agent and an analytical reagent.[1][2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Systematic IUPAC Name | Ammonium ethanedioate[2] |

| Other Names | Dithis compound[1] |

| CAS Number | 1113-38-8 (anhydrous), 6009-70-7 (monohydrate)[2] |

| Molecular Formula | C₂H₈N₂O₄[3] |

| Molar Mass | 124.10 g/mol (anhydrous)[3], 142.11 g/mol (monohydrate)[4] |

Reactivity and Decomposition:

This compound acts as a reducing agent and can react with oxidizing agents. For instance, it reacts swiftly with solutions of sodium hypochlorite.[3][5] Upon heating, this compound decomposes. The initial decomposition yields oxamide (B166460) and water.[4] Further heating leads to the formation of carbon monoxide, carbon dioxide, and ammonia.[4][5] The decomposition is reported to begin at temperatures around 70 °C (158 °F).[2][3]

Physical Properties

This compound is an odorless, colorless to white crystalline solid.[1][2] It is non-volatile and typically exists as a monohydrate.[1][2]

Table 2: Physical and Thermodynamic Properties of this compound

| Property | Value |

| Appearance | Colorless or white crystalline solid[2] |

| Odor | Odorless[1] |

| Density | 1.5 g/cm³[6] |

| Melting Point | Decomposes at 70 °C (158 °F; 343 K)[2][3] |

| Solubility in Water | 5.20 g/100 mL at 25 °C[2] |

| Solubility | Slightly soluble in alcohol, insoluble in ether[1] |

| pH of 0.1 M solution | 6.4[3] |

| Crystal Structure | Orthorhombic[7] |

Experimental Protocols

This section details standardized methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.

Synthesis of this compound

A common laboratory method for the preparation of this compound involves the neutralization of oxalic acid with an ammonium salt in an aqueous solution.[8]

Methodology:

-

Dissolve 100 g of oxalic acid in 800 mL of deionized water. Gentle warming of the solution can aid in dissolution.

-

Neutralize the oxalic acid solution by slowly adding approximately 83 g of ammonium carbonate. Alternatively, 270 mL of a 10% ammonium hydroxide (B78521) solution can be used.

-

During neutralization, the solution should be heated to its boiling point.

-

Ensure the final solution is neutral by testing with litmus (B1172312) paper.

-

Filter the hot solution to remove any impurities.

-

Allow the filtrate to cool slowly to room temperature to facilitate the crystallization of this compound.

-

Collect the resulting needle-shaped crystals by filtration.

-

Further crops of crystals can be obtained by evaporating the mother liquor.

Determination of Melting Point (Decomposition Temperature)

The melting point of a substance is a key indicator of its purity. For this compound, this is more accurately a decomposition temperature. A common and effective method for its determination is the capillary tube method using a melting point apparatus.[1][6]

Methodology:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[1]

-

Place the capillary tube into the heating block of a melting point apparatus.[6]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected decomposition temperature.

-

Then, reduce the heating rate to about 1-2°C per minute to allow for accurate observation.[1][6]

-

Record the temperature at which the solid first begins to melt (or in this case, decompose, which may be observed as darkening or gas evolution) and the temperature at which the entire sample becomes liquid. This range is the melting (decomposition) point.[1]

Gravimetric Determination of Calcium using this compound

This compound is a crucial reagent in analytical chemistry for the quantitative determination of calcium through gravimetric analysis.[7][9] This method relies on the precipitation of calcium as insoluble calcium oxalate.

Methodology:

-

Accurately weigh a sample containing calcium and dissolve it in a suitable solvent, typically in an acidic solution to prevent premature precipitation.[7][9]

-

Add a few drops of methyl red indicator to the solution.[9]

-

Slowly add a 5% solution of this compound while stirring continuously.[7] The addition of urea (B33335) at this stage allows for a gradual increase in pH upon heating, promoting the formation of larger, purer crystals of calcium oxalate.[9]

-

Heat the solution gently to facilitate the decomposition of urea and the slow precipitation of calcium oxalate. The solution will turn yellow as the pH increases.[9]

-

Allow the precipitate to digest and settle for a period to ensure complete precipitation.

-

Filter the precipitate through a pre-weighed sintered glass crucible.[9]

-

Wash the precipitate with a dilute this compound solution and then with cold deionized water to remove any soluble impurities.[7]

-

Dry the precipitate in an oven at a constant temperature (e.g., 110°C) until a constant weight is achieved.[7]

-

From the mass of the dried calcium oxalate precipitate, the mass of calcium in the original sample can be calculated.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound.

Caption: Thermal Decomposition Pathway.

Caption: Gravimetric Analysis of Calcium.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. scribd.com [scribd.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. scielo.br [scielo.br]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 8. byjus.com [byjus.com]

- 9. staff.buffalostate.edu [staff.buffalostate.edu]

Ammonium Oxalate as a Versatile Precursor in Advanced Materials Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) oxalate (B1200264) [(NH₄)₂C₂O₄] serves as a critical and versatile precursor in materials science, enabling the synthesis of a wide array of functional materials with tailored properties. Its utility stems from its ability to act as a precipitating agent for a multitude of metal ions, forming intermediate metal oxalate complexes that can be subsequently decomposed into high-purity, homogeneous, and often nanostructured materials. This technical guide provides a comprehensive overview of the applications of ammonium oxalate in the synthesis of advanced materials, with a focus on metal oxides, catalysts, and its emerging role in drug delivery systems.

Core Principles of the Oxalate Precursor Method

The synthesis of materials using this compound as a precursor predominantly follows a two-step process: precipitation/coprecipitation and thermal decomposition.

-

Precipitation/Coprecipitation: In this step, an aqueous solution of this compound is added to a solution containing one or more metal salts. This leads to the formation of insoluble metal oxalate precipitates. The key advantage of this method is the ability to achieve a high degree of homogeneity, especially in the synthesis of mixed-metal oxides, as the metal ions are mixed at the atomic level within the oxalate precursor.[1] The morphology, particle size, and crystallinity of the oxalate precursor can be precisely controlled by adjusting reaction parameters such as pH, temperature, concentration of reactants, and the solvent medium.[2]

-

Thermal Decomposition (Calcination): The obtained metal oxalate precursor is then subjected to a controlled heat treatment. During calcination, the oxalate decomposes, yielding the desired metal, metal oxide, or mixed-metal oxide. The atmosphere (e.g., air, inert gas, or a reducing environment) and the heating rate during calcination are critical parameters that determine the final phase, crystallinity, and porosity of the material.[1]

Synthesis of Advanced Materials

This compound is instrumental in the synthesis of a diverse range of materials with applications in catalysis, energy storage, and electronics.

Metal Oxides and Mixed Metal Oxides

The oxalate precursor method is widely employed for the synthesis of various metal oxides, including magnetic materials like γ-Fe₂O₃, CoFe₂O₄, and NiFe₂O₄, as well as catalytically active oxides such as MnₓOᵧ, Co₃O₄, and NiO.[1]

Mixed Metal Oxides: The coprecipitation technique using this compound is particularly effective for producing homogeneous mixed metal oxide precursors.[1] For instance, mesoporous ZnCo₂O₄ rods, which have applications as catalysts for the thermal decomposition of ammonium perchlorate (B79767), have been successfully synthesized via this route.[3] The low annealing rate of the oxalate precursor was found to be crucial for the formation of the mesoporous structure.[3] Similarly, nano-sized manganese ferrite (B1171679) (MnFe₂O₄) has been synthesized through the decomposition of mixed oxalates, yielding soft ferromagnetic materials.[4]

Catalysts

This compound is a key reagent in the preparation of high-performance catalysts. Vanadium-based catalysts, particularly V₂O₅ supported on TiO₂, are crucial for selective catalytic reduction (SCR) of nitrogen oxides (NOx).[5] The use of a vanadyl oxalate precursor can lead to a high dispersion of vanadium species, enhancing low-temperature catalytic activity.[5] Furthermore, ammonium niobium oxalate (ANO) has emerged as an efficient, low-toxicity, and readily available Lewis acid catalyst for various organic syntheses, including the Paal-Knorr synthesis of N-substituted pyrroles, which are important scaffolds in pharmaceuticals.[6]

Energy Storage Materials

In the field of lithium-ion batteries, the oxalate precursor method is utilized to synthesize cathode materials with improved electrochemical performance. For example, Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) cathode materials prepared from oxalate precursors have demonstrated high specific capacity and good cycling performance.[7] The use of a slug flow reactor for the coprecipitation of the NCM oxalate precursor allows for the rapid and reproducible synthesis of uniform, spherical microparticles, leading to an improved tap density of the final cathode material.[7] Vanadyl oxalate is also used as a precursor to synthesize nanostructured V₂O₅ cathodes with significantly enhanced specific capacity and cycling stability compared to commercially available micro-sized V₂O₅.[8]

Role in Drug Delivery Systems

This compound and its derivatives are finding increasing applications in the development of sophisticated drug delivery systems.

Poly(amino oxalate)s for Cytosolic Drug Delivery

A novel class of biodegradable polymers, poly(amino oxalate)s (PAOX), has been developed for efficient cytosolic drug delivery.[9] These cationic polymers are synthesized via a one-step reaction of oxalyl chloride with a diol and a piperazine-containing diol.[9][10] The incorporation of tertiary amine groups in the polymer backbone is key to their drug delivery mechanism.[9]

When PAOX nanoparticles are taken up by cells into endosomes, the acidic environment of the endosome protonates the tertiary amines. To maintain charge neutrality, the cell pumps more protons and chloride ions into the endosome, leading to an influx of water due to osmotic pressure. This phenomenon, known as the "proton sponge" effect, causes the endosome to swell and eventually rupture, releasing the encapsulated drug into the cytoplasm.[9][11] This mechanism is particularly beneficial for the delivery of macromolecular drugs like proteins, which are susceptible to degradation in the lysosomes.[9]

Data Presentation

The following tables summarize quantitative data for various materials synthesized using this compound as a precursor, highlighting their key physicochemical and performance properties.

Table 1: Physicochemical Properties of Materials Synthesized via Oxalate Precursor Route

| Material | Synthesis Method | Particle/Crystallite Size | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| γ-Al₂O₃ | Sol-gel from ammonium aluminum oxalate | 4.5 nm | ~220 | ~0.487 | [12] |

| Mesoporous ZnCo₂O₄ | Oxalate coprecipitation | - | - | - | [3][13] |

| Co₃O₄ | Precipitation with this compound | 8.06 nm | - | - | [14] |

| MnFe₂O₄ | Oxalate decomposition | 25-30 nm | - | - | [4] |

| Mn₀.₂Ni₀.₈Fe₂O₄ | Oxalate precursor route | ~79 nm (at 400°C) | - | - | [15] |

Table 2: Performance Metrics of Materials Derived from Oxalate Precursors

| Material/Application | Precursor | Key Performance Metric | Value | Conditions | Reference |

| Catalysis | |||||

| ZnCo₂O₄ / AP Decomposition | Zn/Co oxalate | Decomposition Temperature Reduction | 162.2 °C | Annealed at 250 °C | [3] |

| Energy Storage | |||||

| Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) Cathode | NCM oxalate | Specific Capacity | 202 mAh g⁻¹ | 0.1 C-rate | [7] |

| Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) Cathode | NCM oxalate | Capacity Retention | 62% after 50 cycles | 0.5 C-rate | [7] |

| V₂O₅ Nanorod Cathode | Vanadyl oxalate | Specific Capacity | 270 mAh g⁻¹ | C/2 | [8] |

| V₂O₅ Nanorod Cathode | Vanadyl oxalate | Cycling Stability | 99.68% retention after 100 cycles | C/2 | [8] |

| Magnetic Properties | |||||

| Mn₀.₂Ni₀.₈Fe₂O₄ | Mn/Ni/Fe oxalate | Saturation Magnetization | 48.2 emu/g | Annealed at 1100°C | [15] |

Experimental Protocols

Synthesis of Co₃O₄ Nanoparticles

This protocol describes the synthesis of cobalt oxide nanoparticles using a precipitation method with this compound.[14]

-

Precursor Solution Preparation:

-

Prepare a 0.5 M solution of cobalt nitrate (B79036) [Co(NO₃)₂] in distilled water.

-

Prepare a 0.5 M solution of this compound [(NH₄)₂C₂O₄] in distilled water.

-

-

Precipitation:

-

While continuously stirring the cobalt nitrate solution with a magnetic stirrer, add the this compound solution dropwise.

-

Continue stirring until the color of the solution changes from pink to purple, and a purple precipitate settles at the bottom.

-

-

Washing and Drying:

-

Wash the precipitate thoroughly with double-distilled water three times, followed by an ethanol (B145695) wash.

-

Dry the resulting precipitate in a hot air oven at 100°C for 2 hours.

-

-

Calcination:

-

Calcine the dried powder in a muffle furnace at 400°C for 2 hours.

-

Grind the resulting black Co₃O₄ powder with an agate mortar.

-

Synthesis of Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) Cathode Material

This protocol outlines the synthesis of NCM811 via coprecipitation of an oxalate precursor.[7]

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of nickel sulfate (B86663), cobalt sulfate, and manganese sulfate with a molar ratio of Ni:Co:Mn = 0.8:0.1:0.1.

-

Prepare an aqueous solution of this compound.

-

Prepare an aqueous solution of ammonium hydroxide (B78521).

-

-

Coprecipitation:

-

Transfer the mixed metal sulfate solution to a reactor under a nitrogen atmosphere at 25–34 °C.

-

Add the this compound solution to the reactor as a chelating and precipitating agent.

-

Use the ammonium hydroxide solution to adjust the pH to 8.5.

-

-

Washing and Drying:

-

Filter and wash the precipitate.

-

Dry the precipitate at 60 °C.

-

-

Lithiation and Calcination:

-

Mix the dried NCM oxalate precursor with LiOH.

-

Heat the mixture from room temperature to 500 °C at a rate of 0.1 °C/min.

-

Then, heat from 500 °C to 850 °C at a rate of 0.8 °C/min and hold at 850 °C for 12 hours.

-

Synthesis of Poly(amino oxalate) (PAOX)

This protocol describes the one-step synthesis of PAOX for drug delivery applications.[9][10]

-

Reaction Setup:

-

In a reaction vessel, dissolve cyclohexanedimethanol and piperazinediethanol in a suitable solvent.

-

-

Polymerization:

-

Slowly add oxalyl chloride to the solution while stirring.

-

The polymerization reaction proceeds to form the poly(amino oxalate).

-

-

Purification:

-

The resulting polymer can be purified by precipitation in a non-solvent and subsequent drying.

-

Visualizations

Experimental Workflows

Drug Delivery Mechanism

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The high efficient catalytic properties for thermal decomposition of ammonium perchlorate using mesoporous ZnCo2O4 rods synthesized by oxalate co-precipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Ammonium niobium oxalate (ANO) as an efficient catalyst in the Paal–Knorr synthesis of N-substituted pyrroles - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 7. Slug Flow Coprecipitation Synthesis of Uniformly-Sized Oxalate Precursor Microparticles for Improved Reproducibility and Tap Density of Li(Ni0.8Co0.1Mn0.1)O2 Cathode Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Enhanced cytosolic drug delivery using fully biodegradable poly(amino oxalate) particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 11. researchmgt.monash.edu [researchmgt.monash.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nanoscalereports.com [nanoscalereports.com]

- 15. Low-Temperature Synthesis of Nanocrystalline Mn0.2Ni0.8Fe2O4 by Oxalate Precursor Route [scirp.org]

theoretical studies on ammonium oxalate crystal growth

An In-depth Technical Guide on the Theoretical Studies of Ammonium (B1175870) Oxalate (B1200264) Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental studies concerning the crystal growth of ammonium oxalate. It covers fundamental aspects of its crystal structure, nucleation, growth kinetics, and morphology control, with a focus on the underlying scientific principles. This document is intended to be a valuable resource for professionals in research, and drug development who work with or encounter crystallization processes involving oxalate compounds.

Crystal Structure of this compound Monohydrate

This compound typically crystallizes as a monohydrate ((NH₄)₂C₂O₄·H₂O). Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its structural and electronic properties.

Solid-state calculations based on periodic DFT have been used to investigate the structural and thermodynamic properties of this compound monohydrate.[1] These theoretical models show excellent agreement with experimental data obtained from X-ray diffraction, confirming the orthorhombic crystal system with space group P2₁2₁2.[1]

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Theoretical Value (DFT) | Experimental Value (X-ray Diffraction) | Reference |

| Crystal System | Orthorhombic | Orthorhombic | [1] |

| Space Group | P2₁2₁2 | P2₁2₁2 | [1] |

| a-axis (Å) | 8.017 | 8.017 | [1] |

| b-axis (Å) | 10.309 | 10.309 | [1] |

| c-axis (Å) | 3.735 | 3.735 | [1] |

A key feature of the this compound monohydrate crystal structure is the extensive network of hydrogen bonds. These include interlayer N—H···O and intralayer O—H···O hydrogen bonds, which play a crucial role in the stability and mechanical properties of the crystal.[1]

Nucleation and Growth Kinetics

The formation of this compound crystals from a supersaturated solution is governed by the principles of nucleation and crystal growth. While theoretical studies specifically on the nucleation kinetics of this compound are not extensively documented, valuable insights can be drawn from analogous systems like calcium oxalate.

Nucleation

Nucleation is the initial step where molecules in solution arrange into small, stable clusters that can subsequently grow into macroscopic crystals. The rate of nucleation is a critical parameter that influences the final crystal size distribution. Classical Nucleation Theory (CNT) provides a framework for understanding this process, where the nucleation rate is related to factors like interfacial energy and supersaturation.[2]

Crystal Growth

Once stable nuclei are formed, they grow by the addition of solute molecules from the solution. The growth rate of different crystal faces can be influenced by various factors, including temperature, supersaturation, and the presence of impurities or additives.

Batch cooling crystallization experiments on this compound have been monitored using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to track the solute concentration over time.[3] This allows for the determination of the metastable zone width and provides insights into the onset of primary nucleation.[3]

Morphology Control

The external shape or morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. Controlling crystal morphology is crucial in many applications, including pharmaceuticals, as it can affect properties like dissolution rate and bioavailability.

The "ammonia coordination method" has been shown to be effective in producing fibrous morphologies of metal oxalates, such as nickel oxalate.[4][5][6][7] In this method, the presence of ammonia (B1221849) leads to the formation of metal-ammine complexes. The coordination of ammonia molecules to the metal atoms can alter the surface energy of specific crystal planes, promoting anisotropic growth and leading to a fibrous habit.[4][6][7] This principle could potentially be applied to control the morphology of this compound crystals.

Influence of Additives and Impurities

The presence of even small amounts of additives or impurities in the crystallization medium can significantly impact the growth kinetics and morphology of this compound crystals.

Studies have investigated the effect of various divalent metal ions on the growth of this compound monohydrate single crystals. For instance, the presence of Co(II) and Ni(II) ions has been observed to decrease the growth rates of different crystal faces.[8][9] This inhibition is attributed to the adsorption of the impurity ions onto the crystal surface, which can block active growth sites.[8][9]

Conversely, Fe(III) ions have been reported to increase the growth rates of different faces of this compound crystals.[10] The effect of Cu(II) ions is more complex, causing a decrease in the growth rate of the (001) face while increasing the growth rates of the (100) and (010) faces.[10]

Table 2: Effect of Metal Ion Impurities on the Growth Rate of this compound Monohydrate Crystals

| Impurity Ion | Effect on Growth Rate | Reference |

| Co(II) | Decrease | [8][9] |

| Ni(II) | Decrease | [8][9] |

| Fe(III) | Increase | [10] |

| Cu(II) | Face-dependent (decrease on (001), increase on (100) and (010)) | [10] |

Experimental Protocols

Single Crystal Growth by Slow Evaporation

Single crystals of this compound monohydrate can be grown using the slow evaporation solution growth technique.[11][12]

Protocol:

-

Prepare a saturated solution of this compound in deionized water at a constant temperature (e.g., 30°C).

-

Filter the solution to remove any insoluble impurities.

-

Place the filtered solution in a constant temperature bath and allow the solvent to evaporate slowly.

-

Harvest the resulting single crystals.

Crystal Growth in Gel Media

The gel growth technique provides a diffusion-controlled environment for crystal growth, which can lead to high-quality crystals.[13][14][15]

Protocol for Single Diffusion Gel Growth:

-

Prepare a sodium metasilicate (B1246114) gel of a specific density (e.g., 1.03 g/cm³).

-

Incorporate one of the reactants (e.g., a solution of an oxalate salt) into the gel.

-

After the gel sets, carefully add a solution of the other reactant (e.g., an ammonium salt solution) on top of the gel.

-

Crystals will form within the gel as the reactants diffuse and react.

Visualizations

Experimental Workflow for Single Crystal Growth

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00605G [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spacefrontiers.org [spacefrontiers.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. Growth of calcium oxalate in gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Ammonium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) oxalate (B1200264) ((NH₄)₂C₂O₄) is an organic salt with significant applications in various fields, including as an analytical reagent, a reducing agent, and in the synthesis of other chemical compounds.[1] Its monohydrate form, in particular, has been the subject of studies into its crystal structure and properties.[1][2] Understanding the molecular properties of ammonium oxalate at a quantum level is crucial for predicting its reactivity, stability, and potential interactions in complex systems, which is of particular interest in materials science and drug development.

This technical guide provides a comprehensive overview of the theoretical framework and practical protocols for performing quantum chemical calculations on this compound monohydrate using Density Functional Theory (DFT). It details the methodologies for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. All quantitative data is presented in structured tables, and workflows are visualized using diagrams to facilitate a deeper understanding for researchers.

Core Computational Methodologies

The primary theoretical approach for the quantum chemical calculations described herein is Density Functional Theory (DFT). DFT is a robust method for investigating the electronic structure of many-body systems, such as molecules.[3] A popular hybrid functional, B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often employed for such calculations due to its balance of accuracy and computational cost. The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), is critical for obtaining accurate results.

Experimental Protocols

2.1.1. Geometry Optimization

The initial step in most quantum chemical calculations is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

Protocol:

-

Input Structure: Obtain the crystal structure of this compound monohydrate, for example, from a crystallographic information file (CIF).

-

Computational Method: Employ the B3LYP functional with a 6-311++G(d,p) basis set.

-

Software: Utilize a quantum chemistry software package such as Gaussian.

-

Keywords: Specify the Opt keyword for geometry optimization.

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

-

Output Analysis: The output will provide the optimized Cartesian coordinates of each atom, from which bond lengths and angles can be calculated.

2.1.2. Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

Protocol:

-